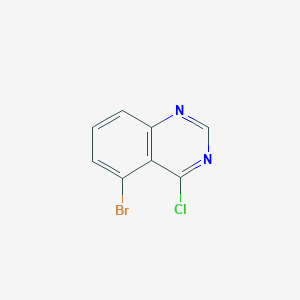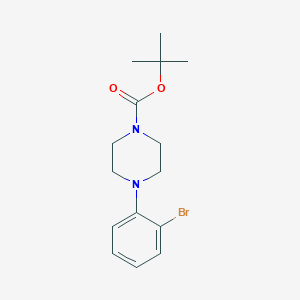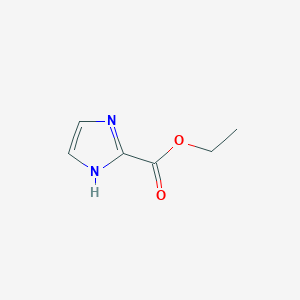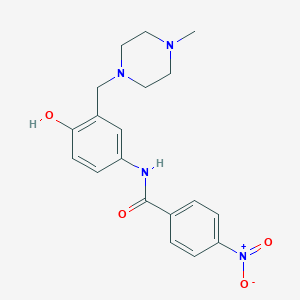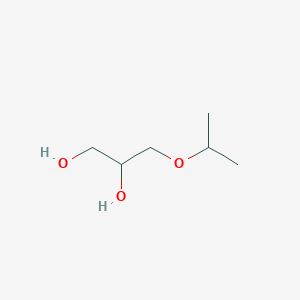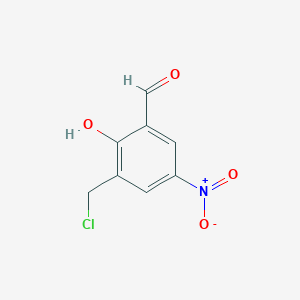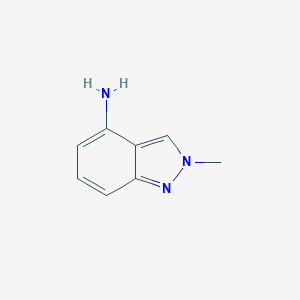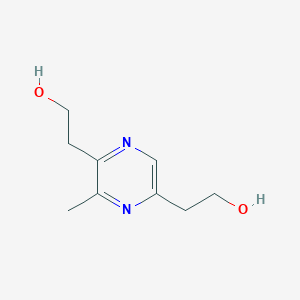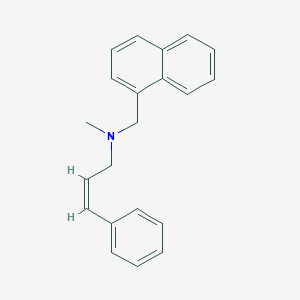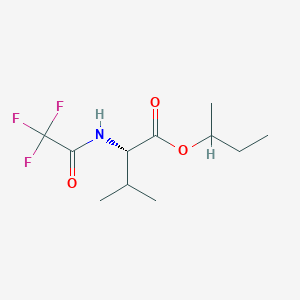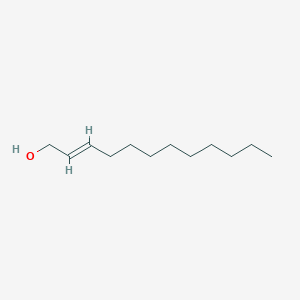
顺-2-十二烯-1-醇
概述
描述
trans-2-Dodecenol: is an organic compound with the molecular formula C12H24O . It is a colorless, oily liquid with a faint, fatty odor. This compound is part of the family of unsaturated alcohols and is characterized by the presence of a double bond between the second and third carbon atoms in the chain, in the trans configuration .
科学研究应用
Chemistry:
- Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules like sphingadienine analogues .
Biology and Medicine:
Industry:
作用机制
Target of Action
Trans-2-Dodecen-1-ol, also known as trans-2-Dodecenol, is a biochemical reagent . It is primarily used as an intermediate in the synthesis of (4E, 8E)-Sphingadienine-C18-1-phosphate , which is an analogue of (4E, 14Z)-Sphingadienine-C18 . These compounds are sphingoid bases of sea cucumber cerebroside .
Mode of Action
As an intermediate in the synthesis of sphingadienine analogues, it likely interacts with the enzymes and substrates involved in this biochemical pathway .
Biochemical Pathways
Trans-2-Dodecen-1-ol is involved in the synthesis of sphingadienine analogues . Sphingadienine is a type of sphingoid base, a fundamental building block of sphingolipids. Sphingolipids are essential components of cell membranes and have various biological functions, including signal transmission and cell recognition .
Result of Action
The sphingadienine analogues synthesized from trans-2-Dodecen-1-ol may have cytotoxic activity against human colon cancer cells . This suggests that trans-2-Dodecen-1-ol could potentially be used in the development of new anticancer drugs .
生化分析
Biochemical Properties
Trans-2-Dodecen-1-ol plays a significant role in biochemical reactions. It is an intermediate in the synthesis of (4E, 8E)-Sphingadienine-C18-1-phosphate, an analogue of a sphingoid base of sea cucumber cerebroside
Cellular Effects
It is known to have cytotoxic activity against human colon cancer cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions:
From alpha-Bromolaunc Acid: The synthesis of trans-2-Dodecenol can be achieved starting from alpha-Bromolaunc acid, which is converted to dodecenoic acid and its ethyl ester, followed by reduction to the alcohol.
Industrial Production Methods: Industrially, trans-2-Dodecenol can be synthesized through the hydrogenation of dodecenoic acid esters under controlled conditions.
化学反应分析
Types of Reactions:
Oxidation: trans-2-Dodecenol can undergo oxidation reactions to form corresponding aldehydes and acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of dodecenoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of dodecenyl chloride.
相似化合物的比较
- (E)-2-Dodecenol
- Z-2-Dodecenol
- trans-Dodec-2-enol
- 2-Dodecen-1-ol, (2E)-
- pentyl 2-Methyl butyrate
Uniqueness:
属性
IUPAC Name |
(E)-dodec-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11,13H,2-9,12H2,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRYPOCSLBIUHY-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017500 | |
| Record name | trans-2-Dodecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69064-37-5 | |
| Record name | trans-2-Dodecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69064-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2-Dodecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dodecen-1-ol, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is trans-2-Dodecen-1-ol and where is it found?
A1: Trans-2-Dodecen-1-ol, also known as trans-2-Dodecenol, is an unsaturated fatty alcohol. It is a natural compound found in various sources, including plant essential oils and certain mushrooms. For example, it has been identified in the sclerotia extracts of the King Tuber mushroom (Pleurotus tuber-regium). []
Q2: What are the potential applications of trans-2-Dodecen-1-ol?
A2: While research on trans-2-Dodecen-1-ol is ongoing, some studies suggest potential applications based on its presence in organisms with known bioactivity:
- Attractant for Beneficial Insects: Research indicates that trans-2-Dodecen-1-ol could act as an attractant for Cyrtorhinus lividipennis, a predator of rice planthoppers, potentially aiding in pest control in rice cultivation. [, ]
- Medicinal Properties: The King Tuber mushroom, which contains trans-2-Dodecen-1-ol, is traditionally used to treat various health conditions. While further research is needed to confirm specific links, this suggests potential medicinal properties of the compound. []
Q3: How is trans-2-Dodecen-1-ol metabolized by microorganisms?
A3: Studies using Penicillium chrysogenum show that this fungus can metabolize trans-2-Dodecenal, an aldehyde related to trans-2-Dodecen-1-ol. The metabolic process involves the conversion of trans-2-Dodecenal to trans-2-Dodecenol and further to trans-3-Dodecenoic acid. [] This suggests potential metabolic pathways for trans-2-Dodecen-1-ol in microorganisms.
Q4: Are there analytical methods to detect and quantify trans-2-Dodecen-1-ol?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for identifying and quantifying trans-2-Dodecen-1-ol in various matrices. [, ] This method allows for accurate detection and quantification even in complex mixtures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
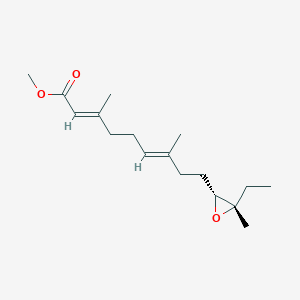

![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
